molecular formula C18H21N3O2 B5261515 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE

4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE

Cat. No.: B5261515
M. Wt: 311.4 g/mol
InChI Key: ISLSERLBBZGJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a pyridin-3-yl group and an ethylbutanamido side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE typically involves a multi-step process. One common method starts with the preparation of the benzamide core, followed by the introduction of the pyridin-3-yl group and the ethylbutanamido side chain. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE include:

  • 4-(2-METHYLBUTANAMIDO)-N-(PYRIDIN-3-YL)BENZAMIDE
  • 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-2-YL)BENZAMIDE
  • 4-(2-ETHYLBUTANAMIDO)-N-(PYRIDIN-4-YL)BENZAMIDE

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity, biological activity, and overall properties. The presence of the ethylbutanamido side chain and the pyridin-3-yl group provides unique steric and electronic effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(2-ethylbutanoylamino)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)20-15-9-7-14(8-10-15)18(23)21-16-6-5-11-19-12-16/h5-13H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLSERLBBZGJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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